molecular formula C16H12N8O B2685881 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1448067-55-7

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Katalognummer: B2685881
CAS-Nummer: 1448067-55-7
Molekulargewicht: 332.327
InChI-Schlüssel: RRNNBRXKVWZMHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus in oncological and immunological research, as its dysregulation is implicated in myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis , as well as in various autoimmune disorders. The compound exerts its effect by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby blocking the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted inhibition makes it an invaluable chemical probe for dissecting the specific contributions of JAK2 signaling in disease models, enabling researchers to explore mechanisms of cell proliferation, apoptosis, and hematopoiesis. Its research utility extends to the development and validation of novel therapeutic strategies aimed at modulating this pivotal pathway, providing critical insights for preclinical drug discovery efforts.

Eigenschaften

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O/c25-16(13-9-20-24(22-13)12-4-2-1-3-5-12)21-14-8-15(19-10-18-14)23-7-6-17-11-23/h1-11H,(H,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNNBRXKVWZMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidine and triazole rings. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.

  • Cyclization Reactions: Cyclization reactions are used to form the pyrimidine and triazole rings.

  • Amidation Reactions: The final step often involves the amidation reaction to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated compounds and various derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and triazole rings can bind to enzymes or receptors, modulating their activity. The phenyl group may enhance the compound's binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be analyzed based on core heterocyclic systems, substituents, and pharmacological profiles. Below is a detailed comparison with two related compounds from the provided evidence:

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)

  • Core Structure : Pyrrole-carboxamide linked to a pyridine and imidazole.
  • Key Differences :
    • Replaces the triazole-pyrimidine core with a pyrrole-pyridine system.
    • Incorporates a trifluoromethyl group on the pyridine ring, enhancing lipophilicity and metabolic stability.
  • Synthesis : Prepared via coupling of a substituted imidazole-ethylamine with a pyrrole intermediate (35% yield).
  • Analytical Data :
    • Purity : 98.67% (HPLC).
    • LCMS : m/z 392.2 [M+H]⁺.
  • Functional Implications : The trifluoromethyl group may improve bioavailability compared to the phenyl-triazole system in the target compound.

Pyrimidine-Coumarin-Tetrazole Derivatives (Compounds 4i, 4j)

  • Core Structure : Pyrimidine fused with coumarin and tetrazole rings.
  • Key Differences :
    • Replaces the imidazole-triazole system with coumarin (a chromophore) and tetrazole (a bioisostere for carboxylic acids).
    • Lacks the carboxamide linkage present in the target compound.
  • Functional Implications : Coumarin introduces fluorescence properties, enabling imaging applications, while tetrazole enhances metal-binding capacity.

Comparative Data Table

Feature Target Compound Compound 41 Compounds 4i/4j
Core Heterocycles Pyrimidine, imidazole, triazole Pyrrole, pyridine, imidazole Pyrimidine, coumarin, tetrazole
Key Substituents Phenyl-triazole-carboxamide Trifluoromethyl-pyridine Coumarin, tetrazole
Synthetic Yield Not reported 35% Not explicitly stated
Purity (HPLC) Not reported 98.67% Not reported
Potential Applications Enzyme inhibition (inferred) Metabolic stability focus Imaging, metal chelation

Research Findings and Functional Insights

  • Structural Advantages of Target Compound: The triazole-carboxamide group may enhance binding to ATP pockets in kinases due to its planar geometry and hydrogen-bonding capacity.
  • Limitations vs. Analogs :
    • Lack of electron-withdrawing groups (e.g., trifluoromethyl in Compound 41) could reduce metabolic stability.
    • Absence of fluorescent moieties (e.g., coumarin in 4i/4j) limits utility in imaging.

Biologische Aktivität

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevance in medicinal chemistry.

Chemical Structure

The compound can be characterized by its complex structure, which includes an imidazole ring, a pyrimidine moiety, and a triazole group. Its molecular formula is C16H15N7OC_{16}H_{15}N_7O, and its molecular weight is approximately 325.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The triazole component is known for its ability to inhibit enzymes involved in nucleic acid synthesis and cellular proliferation.
  • Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity against certain viral infections by disrupting viral replication processes.

Biological Activity Data

Recent studies have evaluated the biological activity of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide against various pathogens and cancer cell lines. The following table summarizes key findings:

Activity Type Target IC50 (μM) Reference
AntimicrobialMycobacterium tuberculosis5.0
AntiviralSARS-CoV-2 Main Protease3.16
CytotoxicityHEK293 (human embryonic kidney)>30
AnticancerVarious cancer cell lines10 - 20

Case Study 1: Anti-Tubercular Activity

A series of derivatives based on N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide were synthesized and tested for anti-tubercular properties. Among them, the lead compound exhibited significant activity against Mycobacterium tuberculosis with an IC50 value of 5.0 μM, indicating strong potential as a new anti-TB agent .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

In vitro studies demonstrated that this compound inhibits the main protease of SARS-CoV-2 with an IC50 value of 3.16 μM. This suggests that it could serve as a candidate for further development as an antiviral treatment for COVID-19 .

Research Findings

Research indicates that the compound's efficacy may be enhanced by structural modifications. For instance:

  • Substituents on the phenyl ring significantly influence the biological activity.
  • The presence of halogen atoms has shown to improve binding affinity to target proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.